molecular formula C17H19Cl2N B14669641 3-(p-Chlorophenyl)-3-phenylcyclopentylamine hydrochloride CAS No. 39617-47-5

3-(p-Chlorophenyl)-3-phenylcyclopentylamine hydrochloride

Cat. No.: B14669641
CAS No.: 39617-47-5
M. Wt: 308.2 g/mol
InChI Key: SSLWPEGXWRKAAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(p-Chlorophenyl)-3-phenylcyclopentylamine hydrochloride is a bicyclic amine derivative featuring a cyclopentane ring substituted with two aryl groups: a p-chlorophenyl and a phenyl group, along with an amine functional group. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical applications.

Properties

CAS No.

39617-47-5

Molecular Formula

C17H19Cl2N

Molecular Weight

308.2 g/mol

IUPAC Name

3-(4-chlorophenyl)-3-phenylcyclopentan-1-amine;hydrochloride

InChI

InChI=1S/C17H18ClN.ClH/c18-15-8-6-14(7-9-15)17(11-10-16(19)12-17)13-4-2-1-3-5-13;/h1-9,16H,10-12,19H2;1H

InChI Key

SSLWPEGXWRKAAA-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC1N)(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(p-Chlorophenyl)-3-phenylcyclopentylamine hydrochloride typically involves the following steps:

    Formation of the Cyclopentylamine Core: This can be achieved through a cyclization reaction involving appropriate precursors.

    Substitution Reactions:

    Hydrochloride Formation: The final step involves converting the free amine to its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors to enhance yield and purity. The use of catalysts and specific reaction conditions (e.g., temperature, pressure) is crucial to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

3-(p-Chlorophenyl)-3-phenylcyclopentylamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the aromatic rings or the cyclopentylamine core.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nitrating agents are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

3-(p-Chlorophenyl)-3-phenylcyclopentylamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(p-Chlorophenyl)-3-phenylcyclopentylamine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

3-Amino-3-(p-chlorophenyl)propionic Acid

  • CAS : 19947-39-8
  • Molecular Weight : 199.63 g/mol
  • Key Features: Propionic acid backbone with a p-chlorophenyl and amino group.
  • Differences: Lacks the cyclopentane ring and contains a carboxylic acid group instead of an amine hydrochloride.

(+)-1-(p-Chlorophenyl)-α-isobutyl-N,N-dimethylcyclobutanemethylamine Hydrochloride Monohydrate

  • CAS : 125494-59-9
  • Molecular Weight : 334.32 g/mol
  • Key Features : Cyclobutane ring substituted with p-chlorophenyl, isobutyl, and dimethylamine groups.
  • Differences : The smaller cyclobutane ring introduces higher ring strain, which may affect conformational flexibility and receptor binding compared to the cyclopentane analog. Additional substituents (isobutyl, dimethylamine) could enhance steric hindrance or modulate target selectivity .

NIH 8635: 4-(p-Chlorophenyl)-4-hydroxy-N,N-dimethyl-α,α-diphenyl-1-piperidine Butyramide Hydrochloride

  • CAS: Not explicitly listed
  • Key Features : Piperidine ring with p-chlorophenyl, hydroxy, and diphenyl groups.
  • Differences: The piperidine ring (six-membered) provides greater conformational flexibility than cyclopentane.

Ethyl 3-Amino-3-(3-fluorophenyl)propanoate Hydrochloride

  • CAS : 1821827-13-7
  • Molecular Weight : 263.73 g/mol
  • Key Features : Fluorine-substituted phenyl group and ethyl ester moiety.
  • Differences : Fluorine’s electronegativity may alter electronic properties and metabolic stability compared to chlorine. The ester group could act as a prodrug, whereas the target compound’s amine hydrochloride is likely bioactive .

Structural and Functional Analysis

Core Structural Variations

Compound Ring Size Key Functional Groups Substituents
Target Compound Cyclopentane Amine hydrochloride p-Chlorophenyl, phenyl
3-Amino-3-(p-chlorophenyl)propionic Acid None Carboxylic acid, amine p-Chlorophenyl
NIH 8635 Piperidine Hydroxy, butyramide p-Chlorophenyl, diphenyl
Cyclobutane Derivative Cyclobutane Dimethylamine, isobutyl p-Chlorophenyl

Physicochemical and Pharmacological Implications

  • Lipophilicity: The p-chlorophenyl group enhances lipophilicity across all compounds, aiding membrane permeability.
  • Solubility : Hydrochloride salts (target compound, NIH 8635) improve aqueous solubility compared to free bases or esters.
  • Metabolism: Esters (e.g., Ethyl 3-amino-3-(3-fluorophenyl)propanoate) may undergo hydrolysis, whereas amine hydrochlorides likely exhibit direct activity .

Biological Activity

3-(p-Chlorophenyl)-3-phenylcyclopentylamine hydrochloride, commonly referred to as cypenamine, is a compound that has garnered attention for its potential biological activities, particularly in the realm of psychostimulant effects. This article explores its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Cypenamine is characterized by its cyclopentylamine structure, which includes a p-chlorophenyl group and a phenyl group. Its molecular formula is C11_{11}H15_{15}ClN, and it has a molar mass of approximately 202.70 g/mol. The compound's stereochemistry is significant, as it exists as a racemic mixture with two enantiomers that may exhibit different biological activities.

Cypenamine acts primarily as a psychostimulant. Its mechanism involves the modulation of neurotransmitter systems, particularly those related to dopamine and norepinephrine pathways. The compound has been shown to inhibit the reuptake of these neurotransmitters, thereby increasing their availability in the synaptic cleft. This action is similar to that of other stimulant drugs, such as amphetamines.

Table 1: Comparison of Biological Activities

CompoundMechanism of ActionBiological Effects
CypenamineDopamine and norepinephrine reuptake inhibitionIncreased alertness, euphoria
AmphetamineDopamine reuptake inhibitionStimulant effects
CocaineDopamine reuptake inhibitionEuphoria, increased energy

Pharmacological Studies

Research has indicated that cypenamine exhibits significant pharmacological properties. In animal models, it has been shown to enhance locomotor activity and induce hyperactivity, which are common indicators of stimulant effects.

Case Study: Psychostimulant Effects

A study conducted on rodents demonstrated that administration of cypenamine resulted in increased locomotion compared to control groups. This effect was dose-dependent, suggesting that higher doses correlate with more pronounced stimulant effects. Additionally, behavioral tests indicated potential anxiolytic properties at lower doses.

Clinical Implications

While cypenamine has not been widely developed for clinical use, its pharmacological profile suggests potential applications in treating conditions such as Attention Deficit Hyperactivity Disorder (ADHD) and certain mood disorders. However, further research is needed to establish safety profiles and therapeutic efficacy.

Q & A

(Basic) What analytical techniques are recommended for confirming the purity and structural integrity of 3-(p-Chlorophenyl)-3-phenylcyclopentylamine hydrochloride in synthetic chemistry research?

Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1^1H and 13^13C NMR to confirm the molecular structure, including substituent positions (e.g., p-chlorophenyl and phenyl groups).
  • High-Performance Liquid Chromatography (HPLC): Validate purity (≥98%) using reverse-phase HPLC with UV detection, as demonstrated for structurally similar arylcyclohexylamines .
  • X-ray Crystallography: For definitive structural elucidation, single-crystal X-ray diffraction can resolve stereochemistry and bond angles, as applied to related chlorophenyl derivatives .
  • Mass Spectrometry (MS): Electrospray ionization (ESI-MS) or high-resolution MS (HRMS) to verify molecular weight and fragmentation patterns.

(Advanced) How should researchers design behavioral studies to evaluate the discriminative stimulus effects of this compound in rodent models?

Answer:

  • Dose-Response Curves: Administer graded doses (e.g., 0.1–10 mg/kg, i.p. or s.c.) to establish efficacy thresholds, referencing protocols for PCP analogs .
  • Cross-Generalization Tests: Compare responses to known NMDA receptor antagonists (e.g., ketamine, MK-801) to assess mechanistic overlap .
  • Control Groups: Include saline and positive controls (e.g., PCP) to validate assay sensitivity.
  • Operant Conditioning Paradigms: Use two-lever drug discrimination tasks with fixed-ratio reinforcement schedules to quantify stimulus generalization .

(Basic) What safety protocols are critical when handling this compound given limited toxicity data?

Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to prevent inhalation exposure .
  • Exposure Limits: Adhere to Protective Action Criteria (PAC) for chlorophenol derivatives (PAC-1: 2.1 mg/m³; PAC-2: 23 mg/m³) as interim guidelines .
  • Waste Disposal: Segregate chemical waste and collaborate with certified hazardous waste disposal services, as recommended for arylcyclohexylamines .

(Advanced) How can researchers resolve discrepancies in reported receptor binding affinities of this compound across studies?

Answer:

  • Standardized Assay Conditions: Use consistent radioligands (e.g., 3^3H-MK-801 for NMDA receptors) and buffer systems (e.g., Tris-HCl, pH 7.4).
  • Control for Allosteric Modulation: Test compounds in the presence of glycine or polyamine site ligands to account for binding synergies.
  • Meta-Analysis: Pool data from multiple studies and apply statistical corrections (e.g., Bonferroni) to address variability in IC50_{50} values .

(Advanced) What methodological approaches optimize the synthesis of this compound to minimize byproducts?

Answer:

  • Cyclization Optimization: Use Lewis acids (e.g., AlCl3_3) in anhydrous conditions to promote cyclopentane ring formation.
  • Purification Strategies: Employ column chromatography (silica gel, CH2_2Cl2_2/MeOH gradient) followed by recrystallization in ethanol/water .
  • Byproduct Monitoring: Track intermediates via thin-layer chromatography (TLC) and adjust stoichiometry of chlorophenyl precursors to reduce dimerization .

(Basic) What spectroscopic and computational tools are used to predict the metabolic stability of this compound?

Answer:

  • In Vitro Models: Incubate with liver microsomes or hepatocytes to assess cytochrome P450-mediated oxidation. Use LC-MS to identify metabolites .
  • Computational Prediction: Apply QSAR models (e.g., SwissADME) to estimate metabolic hotspots, focusing on cyclopentylamine and chlorophenyl moieties.
  • Isotope-Labeling: Synthesize deuterated analogs (e.g., 2^2H at labile positions) to trace metabolic pathways .

(Advanced) How can crystallographic data resolve structural ambiguities in this compound derivatives?

Answer:

  • Single-Crystal Growth: Use slow evaporation from acetone/hexane mixtures to obtain diffraction-quality crystals .
  • Density Functional Theory (DFT): Compare experimental bond lengths/angles with computational models to validate stereoelectronic effects .
  • Hirshfeld Surface Analysis: Quantify intermolecular interactions (e.g., Cl···H contacts) to explain packing motifs .

(Basic) What are the key considerations for storing this compound to ensure long-term stability?

Answer:

  • Temperature: Store at -20°C in airtight containers to prevent degradation, as recommended for arylcyclohexylamine salts .
  • Desiccation: Use silica gel packs to minimize hydrolysis of the hydrochloride salt.
  • Light Sensitivity: Protect from UV exposure by using amber glass vials .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.